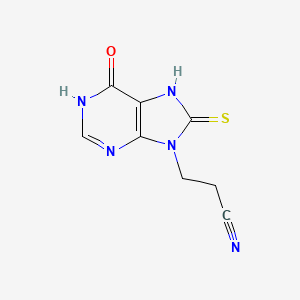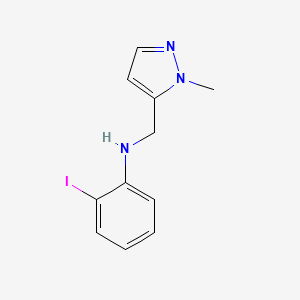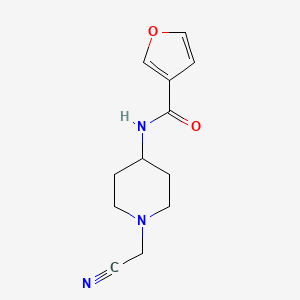
2-((2-Chlorobenzyl)(methyl)amino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Chlorobenzyl)(methyl)amino)propanamide is an organic compound with the molecular formula C11H15ClN2O. It is a derivative of propanamide, featuring a chlorobenzyl group and a methylamino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chlorobenzyl)(methyl)amino)propanamide typically involves the reaction of 2-chlorobenzylamine with methylamine and a propanamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2-chlorobenzylamine, methylamine, and a propanamide derivative.
Reaction Conditions: Solvent (ethanol or methanol), heating.
Procedure: The starting materials are mixed in the solvent and heated to promote the reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-((2-Chlorobenzyl)(methyl)amino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-((2-Chlorobenzyl)(methyl)amino)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-((2-Chlorobenzyl)(methyl)amino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Bromobenzyl)(methyl)amino)propanamide
- 2-((2-Fluorobenzyl)(methyl)amino)propanamide
- 2-((2-Iodobenzyl)(methyl)amino)propanamide
Uniqueness
2-((2-Chlorobenzyl)(methyl)amino)propanamide is unique due to the presence of the chlorobenzyl group, which imparts specific chemical and biological properties. Compared to its bromine, fluorine, and iodine analogs, the chlorine atom provides a balance of reactivity and stability, making it suitable for various applications.
Properties
Molecular Formula |
C11H15ClN2O |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl-methylamino]propanamide |
InChI |
InChI=1S/C11H15ClN2O/c1-8(11(13)15)14(2)7-9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3,(H2,13,15) |
InChI Key |
ROCKQJPOKHREPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)N(C)CC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913621.png)



![3-{2-[(1Z)-2-(methylsulfanyl)but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}propane-1-sulfonate](/img/structure/B14913635.png)



